N-苄基-2,8,10-三甲基吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-benzyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine” is a chemical compound with the molecular formula C19H19N5 . It has an average mass of 317.388 Da and a monoisotopic mass of 317.164032 Da . This compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The ester reacts with POCl3 to afford pyridopyrazolopyrimidine, which then reacts with ethyl bromoacetate . The resulting compound reacts with POCl3 to afford a 4-chloro-derivative, which then reacts with hydrazine and a series of amines (primary and secondary) to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . It also contains a benzyl group attached to the nitrogen atom of the pyrimidine ring .Chemical Reactions Analysis
This compound is part of a series of compounds that were designed and synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity against CDK2/cyclin A2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C19H19N5, an average mass of 317.388 Da, and a monoisotopic mass of 317.164032 Da .科学研究应用
合成和表征
N-苄基-2,8,10-三甲基吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶-4-胺是一种化合物,因其参与复杂杂环结构的合成而备受关注,这些结构在许多具有生物活性的分子中普遍存在。研究重点是其合成、结构表征及其生物活性的探索,利用其作为抗肿瘤、抗真菌和抗菌活性的药效基团位点的潜力。例如,Titi 等人(2020 年)描述了相关吡唑衍生物的合成,通过各种光谱技术和 X 射线晶体学阐明了它们的结构,并评估了它们对乳腺癌和微生物的生物活性 (Titi 等人,2020 年)。
生物活性化合物开发
该化合物的衍生物已被合成并检查其在创建新的生物活性分子方面的潜力。El-Essawy(2010 年)对吡啶并[2′,3′:3,4]吡唑并[1,5-a]嘧啶的研究揭示了通过环缩合反应合成相关化合物的过程,旨在开发具有治疗应用的分子,例如用于治疗与神经退行性和神经精神疾病相关的认知损伤 (El-Essawy,2010 年)。
抗增殖和分子对接研究
进一步的研究集中在合成衍生物的抗增殖活性上,探索它们对各种癌细胞系的潜力。Nagaraju 等人(2020 年)合成了噻唑/苯并噻唑稠合吡喃并嘧啶衍生物并评估了它们的抗增殖活性,突出了这些化合物对癌细胞的选择性细胞毒性,而不是对正常细胞的细胞毒性,分子对接研究表明它们与微管蛋白聚合物的特定位点结合 (Nagaraju 等人,2020 年)。
抗菌和杀虫剂潜力
由相关化合物合成的嘧啶连接杂环的抗菌和杀虫剂潜力已被评估,表明这些衍生物在开发新的抗菌剂和杀虫剂方面的相关性 (Deohate & Palaspagar,2020 年)。
酶抑制用于疾病治疗
此外,该化合物的衍生物已被探索作为酶抑制剂,用于治疗认知损伤和其他疾病。Li 等人(2016 年)发现了磷酸二酯酶 1 (PDE1) 的有效且选择性抑制剂,用于治疗与精神分裂症和阿尔茨海默病相关的认知缺陷,突出了该化合物在药物化学中的重要性 (Li 等人,2016 年)。
作用机制
Target of Action
The primary target of N-Benzyl-2,8,10-Trimethylpyrido[2’,3’:3,4]Pyrazolo[1,5-a]Pyrimidin-4-Amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest and induces apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
属性
IUPAC Name |
N-benzyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-12-9-13(2)21-18-17(12)19-22-14(3)10-16(24(19)23-18)20-11-15-7-5-4-6-8-15/h4-10,20H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMTALRNBQXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。